molecular formula C9H6F2N2O2 B2917031 1-(difluoromethyl)-7-nitro-1H-indole CAS No. 1778511-20-8

1-(difluoromethyl)-7-nitro-1H-indole

Cat. No.: B2917031
CAS No.: 1778511-20-8
M. Wt: 212.156
InChI Key: IEJMXPSURQFOSM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-7-nitro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of both a difluoromethyl group and a nitro group on the indole ring makes this compound particularly interesting for various chemical and pharmaceutical applications. The difluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, while the nitro group is often involved in various chemical reactions, making this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-7-nitro-1H-indole typically involves the introduction of the difluoromethyl group and the nitro group onto the indole ring. One common method is the late-stage difluoromethylation of indole derivatives. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and controlled introduction of the difluoromethyl group. Additionally, the use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed difluoromethylation, can be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-7-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-7-nitro-1H-indole has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-7-nitro-1H-indole involves its interaction with various molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to specific enzymes or receptors, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

    1-(Trifluoromethyl)-7-nitro-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-5-nitro-1H-indole: Similar structure but with the nitro group at the 5-position instead of the 7-position.

    1-(Difluoromethyl)-7-chloro-1H-indole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(Difluoromethyl)-7-nitro-1H-indole is unique due to the specific positioning of the difluoromethyl and nitro groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and potential for various applications in research and industry .

Properties

IUPAC Name

1-(difluoromethyl)-7-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)12-5-4-6-2-1-3-7(8(6)12)13(14)15/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJMXPSURQFOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778511-20-8
Record name 1-(difluoromethyl)-7-nitro-1H-indole
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